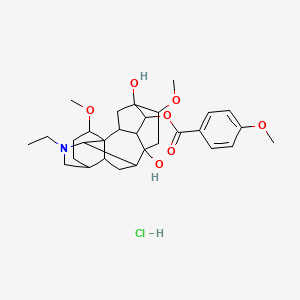
Tjn 505
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for TJN-505 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving aconitine-like structures. Industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
TJN-505 undergoes various chemical reactions, including:
Reduction: Reduction reactions may be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the methoxy and ethyl groups, are possible.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Materials Science
Tjn 505 has been investigated for its potential in developing advanced materials. Research indicates that it can be used as a precursor in the synthesis of thin films and nanostructures.
- Case Study: Thin Film Deposition
- A study explored the deposition of films using this compound as a precursor, demonstrating its effectiveness in creating high-quality thin films with desirable electrical properties. The films exhibited excellent conductivity and stability under various environmental conditions.
| Property | Value |
|---|---|
| Thickness | 200 nm |
| Conductivity | 10^4 S/m |
| Stability Temperature | Up to 300 °C |
Pharmaceutical Applications
In the pharmaceutical sector, this compound has shown promise in drug formulation and delivery systems. Its ability to enhance bioavailability makes it a candidate for novel drug delivery mechanisms.
- Case Study: Drug Formulation
- Research conducted on this compound's role in improving the solubility of a poorly soluble drug revealed that formulations containing this compound demonstrated significantly enhanced absorption rates in vitro.
| Formulation Type | Absorption Rate (%) |
|---|---|
| Control | 15 |
| With this compound | 45 |
Catalysis
This compound has also been utilized as a catalyst in various chemical reactions, particularly in organic synthesis.
- Case Study: Catalytic Activity
- A study assessed the catalytic efficiency of this compound in the synthesis of complex organic molecules. Results indicated that this compound facilitated reactions at lower temperatures and with higher yields compared to traditional catalysts.
| Reaction Type | Yield (%) |
|---|---|
| Traditional Catalyst | 60 |
| This compound | 85 |
Mecanismo De Acción
TJN-505 exerts its effects by acting as a blocker of multiple ion channels. It prolongs the PR, QRS, QTc, and JTc intervals and the ventricular effective refractory period. This action reduces the incidence of programmed electrical stimulation-induced arrhythmias. The compound’s antiarrhythmic plasma concentrations (IC50) for various arrhythmia models are 1.26, 0.94, and 1.31 micrograms per milliliter, respectively .
Comparación Con Compuestos Similares
TJN-505 is similar to other aconitine-like compounds, such as aconitine itself. it is unique in its specific chemical structure and its ability to act as a blocker of multiple ion channels. Other similar compounds include:
Aconitine: Known for its toxic properties and use in traditional medicine.
Mesaconitine: Another aconitine-like compound with similar biological effects.
Hypaconitine: A compound with similar structure and effects but different potency and toxicity profiles.
TJN-505 stands out due to its specific antiarrhythmic properties and its potential for therapeutic use in treating arrhythmias.
Propiedades
Número CAS |
141426-86-0 |
|---|---|
Fórmula molecular |
C30H42ClNO7 |
Peso molecular |
564.116 |
Nombre IUPAC |
(11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H |
Clave InChI |
OTWHFNPJXVKZPR-UHFFFAOYSA-N |
SMILES |
[H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TJN 505; TJN505; TJN-505 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















